molecular formula C9H13N4O9P-2 B1263307 5-amino-6-(5-phospho-D-ribosylamino)uracil

5-amino-6-(5-phospho-D-ribosylamino)uracil

Cat. No.: B1263307
M. Wt: 352.19 g/mol
InChI Key: LZEXYCAGPMYXLX-UMMCILCDSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-6-(5-phospho-D-ribosylamino)uracil(2-) is the dianion resulting from the removal of two protons from the phosphate group of this compound. It is a conjugate base of a 5-amino-6-(5-phospho-beta-D-ribosylamino)uracil.

Scientific Research Applications

Modified Uracil Derivatives and Their Structural Analysis

Research has identified modified uracil derivatives, including those structurally related to 5-amino-6-(5-phospho-D-ribosylamino)uracil, extracted from human urine. These compounds have been analyzed using X-ray crystallography to understand their molecular structures, such as the cis-trans isomerization of certain groups. This provides insights into their physical and chemical properties (Srikrishnan et al., 1997).

Synthesis of Uracil Derivatives for Biological Applications

The synthesis of uracil derivatives, including those similar to this compound, is a focus of research due to their biological activity. Various synthesis methods have been developed to create these compounds for use in therapies, primarily as antiviral and antineoplastic agents (Gondela & Walczak, 2006).

Inhibition of Enzymes by Modified Uracil Derivatives

Studies have shown that derivatives of uracil, like this compound, can inhibit enzymes such as thymidine phosphorylase. This inhibition is crucial for understanding the drug action mechanism and potential therapeutic applications, especially in cancer treatment (Langen et al., 1967).

Prebiotic Synthesis and Evolutionary Significance

Research on the prebiotic synthesis of uracil derivatives, including those similar to this compound, suggests their significance in the evolution of life. These studies explore how these compounds could have been formed under early Earth conditions and their potential role in the transition from RNA to DNA-protein world (Robertson & Miller, 1995).

Novel Applications in Chemistry and Materials Science

The conversion and substitution of amino groups in uracil derivatives, similar to this compound, are studied for their potential applications in chemistry and materials science. These compounds can be transformed into various structures, opening up possibilities for new material synthesis and applications in different scientific fields (Yavolovskii & Ivanov, 2004).

Properties

Molecular Formula

C9H13N4O9P-2

Molecular Weight

352.19 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-[(5-amino-2,4-dioxo-1H-pyrimidin-6-yl)amino]-3,4-dihydroxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/C9H15N4O9P/c10-3-6(12-9(17)13-7(3)16)11-8-5(15)4(14)2(22-8)1-21-23(18,19)20/h2,4-5,8,14-15H,1,10H2,(H2,18,19,20)(H3,11,12,13,16,17)/p-2/t2-,4-,5-,8-/m1/s1

InChI Key

LZEXYCAGPMYXLX-UMMCILCDSA-L

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)NC2=C(C(=O)NC(=O)N2)N)O)O)OP(=O)([O-])[O-]

Canonical SMILES

C(C1C(C(C(O1)NC2=C(C(=O)NC(=O)N2)N)O)O)OP(=O)([O-])[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-amino-6-(5-phospho-D-ribosylamino)uracil
Reactant of Route 2
5-amino-6-(5-phospho-D-ribosylamino)uracil
Reactant of Route 3
5-amino-6-(5-phospho-D-ribosylamino)uracil
Reactant of Route 4
5-amino-6-(5-phospho-D-ribosylamino)uracil
Reactant of Route 5
5-amino-6-(5-phospho-D-ribosylamino)uracil
Reactant of Route 6
5-amino-6-(5-phospho-D-ribosylamino)uracil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.